Octaethylene glycol
Overview
Description
. It is characterized by its low toxicity, inertness, and high stability. This compound is non-volatile and non-flammable, making it a safe and stable chemical for various applications .
Mechanism of Action
Octaethylene glycol, also known as 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, is a compound with diverse biochemical and physiological impacts . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.
Target of Action
One hypothesis proposes that this compound acts as an agonist for the nuclear peroxisome proliferator-activated receptor (PPAR) gamma . PPAR gamma is a pivotal regulator of lipid and glucose metabolism .
Mode of Action
This compound’s interaction with its targets is still under scrutiny . As an agonist for PPAR gamma, it could potentially influence lipid and glucose metabolism .
Biochemical Pathways
It’s known that ppar gamma, the proposed target of this compound, plays a crucial role in regulating lipid and glucose metabolism . Therefore, this compound could potentially affect these metabolic pathways.
Result of Action
Given its proposed role as an agonist for ppar gamma, it could potentially influence lipid and glucose metabolism at the molecular and cellular levels .
Preparation Methods
The synthesis of Octaethylene glycol can be achieved through the catalytic oxidation of phenol with oxygen in the presence of suitable catalysts . This method ensures the production of the compound with high purity and yield. Industrial production methods often involve similar catalytic processes to ensure scalability and efficiency .
Chemical Reactions Analysis
Octaethylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes under specific conditions.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octaethylene glycol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used as a lubricant, plasticizer, and impregnation agent.
Comparison with Similar Compounds
Octaethylene glycol is unique due to its specific structure and properties. Similar compounds include:
Polyethylene glycol (PEG): A polymer with similar properties but varying chain lengths.
Hexaethylene glycol: A shorter chain analog with similar solubility and stability.
Decaethylene glycol: A longer chain analog with increased molecular weight and different physical properties.
These compounds share similar chemical properties but differ in their molecular weights and specific applications. The unique chain length of this compound provides it with distinct advantages in certain applications, such as specific drug delivery systems and biocompatible materials .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWNFNQMJAZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058618 | |
Record name | Octaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-19-1 | |
Record name | Octaethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyethylene glycol 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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